molecular formula C11H16N2O B13890179 2-(Diethylamino)-1-(pyridin-4-yl)ethan-1-one CAS No. 250263-32-2

2-(Diethylamino)-1-(pyridin-4-yl)ethan-1-one

Cat. No.: B13890179
CAS No.: 250263-32-2
M. Wt: 192.26 g/mol
InChI Key: ZCLNDHLPJYHUKD-UHFFFAOYSA-N
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Description

2-(Diethylamino)-1-(pyridin-4-yl)ethan-1-one is an organic compound that features a diethylamino group attached to an ethanone backbone, with a pyridinyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)-1-(pyridin-4-yl)ethan-1-one typically involves the reaction of 4-pyridinecarboxaldehyde with diethylamine in the presence of a reducing agent. The reaction conditions often include solvents such as ethanol or methanol, and the process is carried out under reflux conditions to ensure complete reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)-1-(pyridin-4-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Diethylamino)-1-(pyridin-4-yl)ethan-1-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Diethylamino)-1-(pyridin-4-yl)ethan-1-one involves its interaction with specific molecular targets. The diethylamino group can engage in hydrogen bonding and electrostatic interactions, while the pyridinyl group can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dimethylamino)-1-(pyridin-4-yl)ethan-1-one
  • 2-(Diethylamino)-1-(pyridin-3-yl)ethan-1-one
  • 2-(Diethylamino)-1-(pyridin-2-yl)ethan-1-one

Uniqueness

2-(Diethylamino)-1-(pyridin-4-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the diethylamino group and the pyridinyl group influences its reactivity and interaction with molecular targets, making it a valuable compound for various applications .

Properties

CAS No.

250263-32-2

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

2-(diethylamino)-1-pyridin-4-ylethanone

InChI

InChI=1S/C11H16N2O/c1-3-13(4-2)9-11(14)10-5-7-12-8-6-10/h5-8H,3-4,9H2,1-2H3

InChI Key

ZCLNDHLPJYHUKD-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(=O)C1=CC=NC=C1

Origin of Product

United States

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